molecular formula C5H10O5 B1625174 D-Lyxofuranose CAS No. 532-20-7

D-Lyxofuranose

Cat. No.: B1625174
CAS No.: 532-20-7
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-AGQMPKSLSA-N
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Description

D-Lyxofuranose is a rare sugar belonging to the pentose class of carbohydrates. It is a five-carbon sugar with the molecular formula C5H10O5. This compound is the furanose form of D-lyxose, which means it adopts a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Lyxofuranose can be synthesized through several methods. One efficient approach involves the conversion of D-ribose into this compound via a series of chemical reactions. For instance, a cascade reaction sequence using Tebbe reagent can convert 2,3-O-isopropylidene-L-erythruronolactone to 4a-carba-α-D-lyxofuranose . This method involves methylenation, cleavage of the isopropyl group, carbocyclization, and further methylenation.

Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes due to their sustainability and efficiency. Enzymes such as D-lyxose isomerase can catalyze the reversible isomerization between D-xylulose and D-lyxose . This biocatalytic route is preferred over chemical synthesis due to its milder reaction conditions and reduced chemical waste.

Chemical Reactions Analysis

Types of Reactions: D-Lyxofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate to form corresponding aldonic acids.

    Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride, resulting in the formation of alditols.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce different functional groups onto the sugar molecule.

Major Products: The major products formed from these reactions include aldonic acids, alditols, and various substituted derivatives of this compound.

Scientific Research Applications

D-Lyxofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Lyxofuranose involves its interaction with specific enzymes and metabolic pathways. For example, D-lyxose isomerase catalyzes the reversible isomerization between D-xylulose and D-lyxose . This enzyme exhibits high substrate specificity and thermostability, making it suitable for industrial applications. The enzyme’s activity is stabilized by a disulfide bond and increased hydrophobicity at the dimer interface .

Comparison with Similar Compounds

    D-Xylose: Another pentose sugar with a similar structure but different stereochemistry.

    D-Ribose: A pentose sugar that is a key component of ribonucleic acid (RNA).

    D-Arabinose: A pentose sugar with a different arrangement of hydroxyl groups.

Uniqueness of D-Lyxofuranose: this compound is unique due to its specific structural configuration and the ability to form stable furanose rings. Its high substrate specificity and thermostability in enzymatic reactions make it particularly valuable for industrial applications .

Properties

IUPAC Name

(3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-AGQMPKSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465691
Record name D-LYXOFURANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-20-7
Record name D-LYXOFURANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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